

Balovaptan in Clinical Research: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *Balovaptan*

Cat. No.: *B605908*

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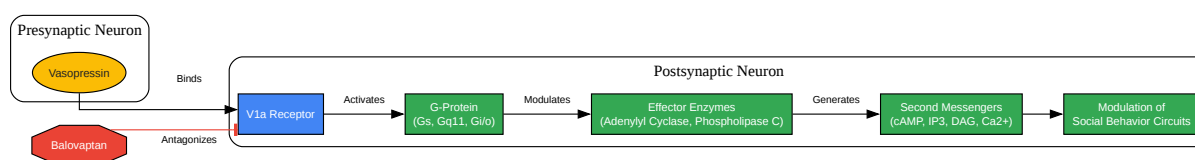
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for **Balovaptan**, a selective vasopressin V1a receptor antagonist, as investigated in clinical research for Autism Spectrum Disorder (ASD). While **Balovaptan** has not received regulatory approval for this indication due to trial outcomes, the data from these studies offer valuable insights for future research in this area.

Mechanism of Action

Balovaptan functions as a reversible antagonist of the vasopressin V1a receptor.^{[1][2]} In the central nervous system, the V1a receptor is coupled to G proteins (Gs, Gq11, and Gi/o).^[1] Vasopressin binding to the V1a receptor can activate adenylate cyclase (via Gs), inhibit adenylate cyclase (via Gi/o), or activate phospholipase C, leading to modulation of intracellular calcium levels (via Gq11).^{[1][2]} By blocking this interaction, **Balovaptan** is thought to modulate neural pathways associated with social behaviors.

Signaling Pathway



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Caption: Mechanism of action of **Balovaptan** at the V1a receptor.

Dosage and Administration in Clinical Trials

Balovaptan has been investigated in several clinical trials at various dosages. The administration in these studies was consistently oral and once daily.

Adult Dosage Regimens

Clinical Trial	Phase	Dosage(s)	Administration Route	Treatment Duration
VANILLA	II	1.5 mg, 4 mg, 10 mg	Oral, once daily	12 weeks
V1ADUCT	III	10 mg	Oral, once daily	24 weeks

Pediatric Dosage Regimens (aV1ation Study)

The aV1ation study used age-adjusted doses equivalent to adult exposures.

Age Group	Balovaptan Adult-Equivalent Dose	Administration Route	Treatment Duration
5-17 years	4 mg and 10 mg	Oral, once daily	24 weeks

Key Clinical Trial Protocols

Below are summarized protocols from notable clinical trials investigating **Balovaptan** for ASD.

VANILLA Study (Phase II)

- Objective: To evaluate the safety, efficacy, and pharmacokinetics of **Balovaptan** in adult males with ASD.
- Study Design: Randomized, double-blind, placebo-controlled.
- Participant Population: Adult males meeting the criteria for ASD as defined by the DSM-5 and ICD-10. Participants also had to meet specific scores on scales such as the Clinical Global Impression-Severity (CGI-S), Social Response Scale-2 (SRS-2), and Vineland-II Adaptive Behavior Scales (Vineland-II).
- Intervention: Participants were randomized to receive oral **Balovaptan** at doses of 1.5 mg, 4 mg, or 10 mg, or a placebo, once daily for 12 weeks.
- Primary Outcome Measures: The primary objective was to investigate safety and pharmacokinetics.
- Secondary Outcome Measures: Changes in the Vineland-II two-domain composite (2DC) score were assessed.

V1ADUCT Study (Phase III)

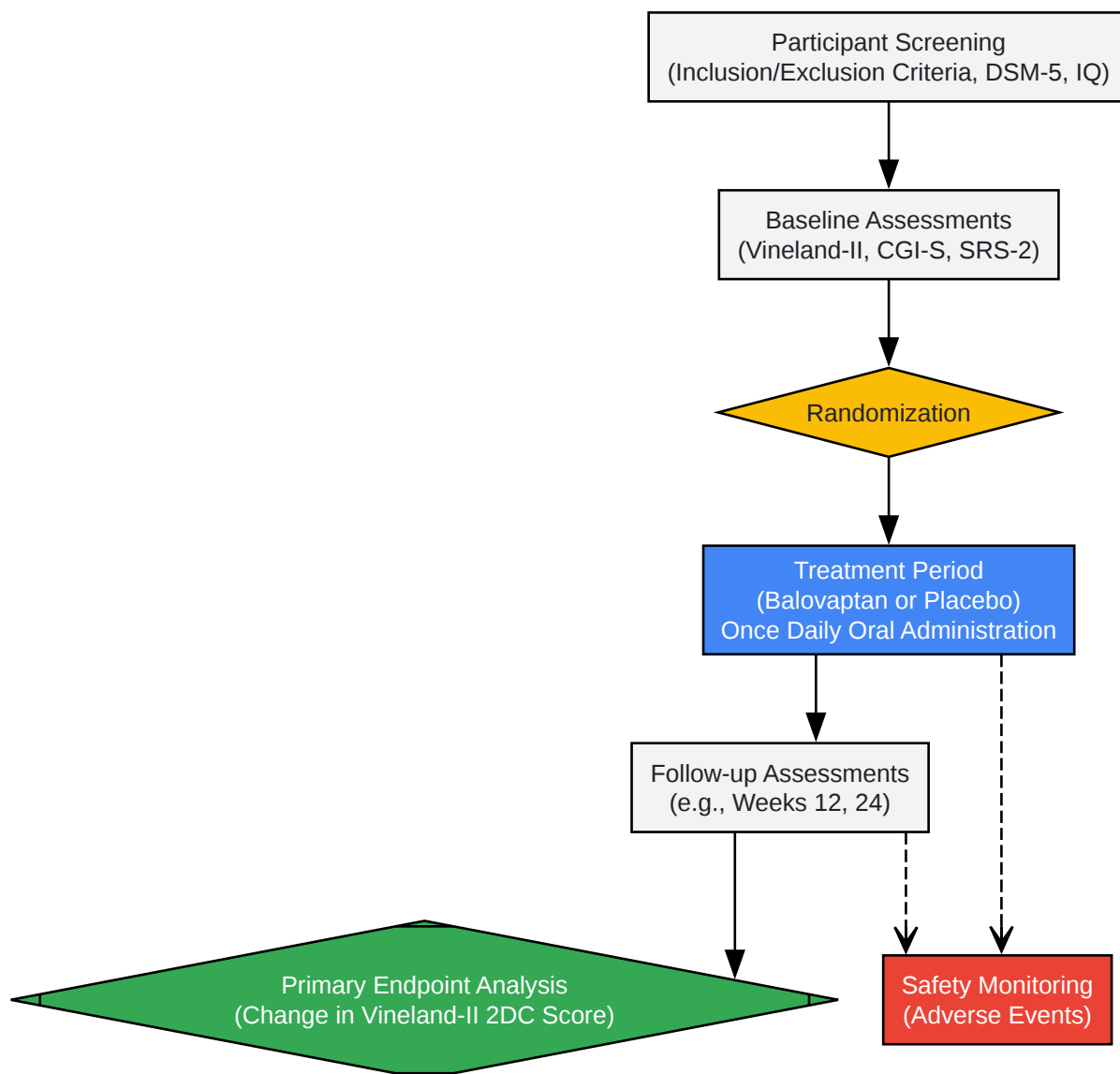
- Objective: To evaluate the efficacy, safety, and pharmacokinetics of 10 mg of once-daily oral **Balovaptan** compared to placebo in adults with ASD.
- Study Design: Randomized, double-blind, placebo-controlled, with a 2-year open-label extension.
- Participant Population: Adults (18 years and older) with a diagnosis of ASD according to DSM-5 criteria, confirmed with the Autism Diagnostic Observation Schedule, Second Edition (ADOS-2). Participants were required to have a full-scale IQ score of 70 or greater.
- Intervention: Participants received a daily oral dose of 10 mg **Balovaptan** or a matching placebo.

- Primary Outcome Measure: The primary endpoint was the change from baseline in the Vineland-II 2DC score at week 24.

aV1ation Study (Phase II - Pediatric)

- Objective: To evaluate the efficacy and safety of **Balovaptan** compared with placebo in children and adolescents with ASD.
- Study Design: Randomized, double-blind, 24-week, parallel-group, placebo-controlled trial.
- Participant Population: Individuals aged 5 to 17 years with a diagnosis of ASD and an IQ of 70 or greater.
- Intervention: Participants were randomized to receive a daily oral dose of age-adjusted **Balovaptan** equivalent to a 4 mg or 10 mg adult dose, or a placebo. The 4 mg arm was later discontinued.
- Primary Outcome Measure: The primary endpoint was the change from baseline on the Vineland-II two-domain composite (2DC) score at week 24.

Experimental Workflow



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Caption: Generalized workflow for **Balovaptan** clinical trials.

Concluding Remarks

The clinical development of **Balovaptan** for ASD was ultimately discontinued as the trials did not meet their primary efficacy endpoints. Despite this, the research conducted provides a framework for the design of future clinical trials targeting the vasopressin system in neurodevelopmental disorders. The detailed protocols and dosage information serve as a valuable resource for scientists and researchers in the field.

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References

- 1. scholars.direct [scholars.direct]
- 2. scholars.direct [scholars.direct]
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